2,4,5-Trichlorophenyl 4-(dodecyloxy)benzoate
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Overview
Description
2,4,5-Trichlorophenyl 4-(dodecyloxy)benzoate is an organic compound with the molecular formula C44H62O6 It is a derivative of benzoic acid and contains both trichlorophenyl and dodecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl 4-(dodecyloxy)benzoate typically involves the esterification of 2,4,5-trichlorophenol with 4-(dodecyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorophenyl 4-(dodecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2,4,5-Trichlorophenyl 4-(dodecyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl 4-(dodecyloxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of the target’s activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenol: A precursor used in the synthesis of 2,4,5-Trichlorophenyl 4-(dodecyloxy)benzoate.
4-(Dodecyloxy)benzoic acid: Another precursor used in the synthesis.
2,4-Dichlorophenol: A related compound with similar chemical properties but fewer chlorine atoms.
Uniqueness
This compound is unique due to the presence of both trichlorophenyl and dodecyloxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .
Properties
CAS No. |
79785-86-7 |
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Molecular Formula |
C25H31Cl3O3 |
Molecular Weight |
485.9 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) 4-dodecoxybenzoate |
InChI |
InChI=1S/C25H31Cl3O3/c1-2-3-4-5-6-7-8-9-10-11-16-30-20-14-12-19(13-15-20)25(29)31-24-18-22(27)21(26)17-23(24)28/h12-15,17-18H,2-11,16H2,1H3 |
InChI Key |
BVLYOVGHGJPTRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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